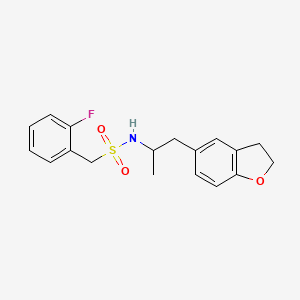

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked to a propan-2-yl amine group and a 2-fluorophenyl methanesulfonamide moiety. Its molecular formula is C₁₉H₂₁FNO₃S, with a molecular weight of 371.44 g/mol.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYRXKFJLGIFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Features

The compound is characterized by the following key features:

- Benzofuran Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Sulfonamide Group : Commonly associated with antibacterial activity and potential interactions with various biological targets.

- Propan-2-yl Substituent : May influence the compound's lipophilicity and ability to penetrate biological membranes.

| Structural Component | Description |

|---|---|

| Benzofuran | Potential anticancer and anti-inflammatory effects |

| Sulfonamide | Antibacterial properties and enzyme inhibition |

| Propan-2-yl | Enhances lipophilicity and bioavailability |

Anticancer Properties

Research on related benzofuran derivatives indicates potential anticancer activities. For instance, studies have shown that certain 2,3-dihydrobenzofuran derivatives exhibit selective agonism at cannabinoid receptor 2 (CB2), which is implicated in cancer cell proliferation and apoptosis regulation . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide.

Anti-inflammatory Effects

The presence of the benzofuran moiety is also linked to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that our compound may possess similar therapeutic potential.

The proposed mechanism of action for compounds with similar structures involves:

- Enzyme Inhibition : Sulfonamides often inhibit enzymes such as carbonic anhydrase or various proteases.

- Receptor Modulation : The benzofuran component may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Apoptosis Induction : Compounds exhibiting anticancer properties often induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies and Related Research

Several studies provide context for understanding the biological activity of compounds related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide:

- Study on CB2 Agonists : A series of 2,3-dihydrobenzofuran derivatives showed selective agonism at CB2 receptors, leading to apoptosis in cancer cells . This indicates a pathway that could be explored for our compound.

- Inhibition of Tumor Growth : Research has highlighted compounds that disrupt cellular signaling pathways related to tumor growth, showing IC50 values ranging from 0.20–16.79 μM against various cancer lines . Such findings suggest that our compound could be tested for similar efficacy.

- Anti-inflammatory Activity : Benzofuran derivatives have been shown to reduce inflammatory markers in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzofuran Scaffolds

Several sulfonamide derivatives sharing the N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) backbone but differing in sulfonamide substituents have been documented (). Key examples include:

| Compound Name | Substituent on Sulfonamide | Molecular Formula | CAS Number |

|---|---|---|---|

| N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | 4-(1H-pyrazol-1-yl)phenyl | C₂₀H₂₂N₄O₃S | 2034541-76-7 |

| N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | 4-(2-methyloxazol-4-yl)phenyl | C₂₁H₂₃N₃O₄S | 2034450-92-3 |

| Target Compound | 2-fluorophenyl | C₁₉H₂₁FNO₃S | Not yet assigned |

Key Observations :

- The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from bulkier heterocyclic substituents (e.g., pyrazole or oxazole). This may reduce off-target interactions compared to analogues with extended aromatic systems.

- The absence of a para-substituent (unlike the 4-substituted analogues) could alter binding orientation in enzymatic pockets .

Fluorophenyl-Containing Bioactive Compounds

highlights fluorophenyl-bearing compounds, primarily fentanyl analogues (e.g., ortho-fluoroacryl fentanyl), which share the 2-fluorophenyl group but differ significantly in core structure:

| Compound Name | Core Structure | Pharmacological Class | Key Functional Groups |

|---|---|---|---|

| Ortho-fluoroacryl fentanyl | Piperidine-linked acrylamide | Opioid agonist | Acrylamide, piperidine, 2-fluorophenyl |

| Target Compound | Dihydrobenzofuran-sulfonamide | Undetermined | Methanesulfonamide, dihydrobenzofuran |

Key Observations :

Sulfonamide Derivatives with Varied Cores

The compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034598-81-5, ) shares the dihydrobenzofuran-propan-2-yl amine group but replaces the fluorophenyl sulfonamide with a methylsulfonyl-imidazolidine carboxamide .

| Property | Target Compound | CAS 2034598-81-5 |

|---|---|---|

| Molecular Weight | 371.44 g/mol | 367.4 g/mol |

| Functional Groups | 2-fluorophenyl sulfonamide | Methylsulfonyl-imidazolidine carboxamide |

| Potential Applications | Enzyme inhibition (hypothetical) | Kinase or protease modulation |

Key Observations :

- The imidazolidine ring in CAS 2034598-81-5 introduces hydrogen-bonding capability absent in the target compound, which may enhance target selectivity.

- The target’s fluorine atom could improve membrane permeability via increased lipophilicity compared to the polar imidazolidine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.